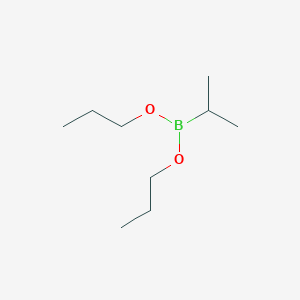

Dipropyl propan-2-ylboronate

Description

Dipropyl propan-2-ylboronate is a boronic ester compound characterized by a boron atom bonded to two propyl groups and an isopropyl group via oxygen atoms. Boronic esters are widely used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, due to their stability and reactivity . Instead, the available data focus on structurally distinct organosulfur compounds, such as dipropyl disulfide and trisulfide, which are prevalent in essential oils (EOs) of Allium species (e.g., onions, leeks) and exhibit bioactive properties. This article will compare these sulfur-containing analogs, emphasizing their chemical profiles, applications, and biological activities based on the evidence provided.

Properties

CAS No. |

76873-75-1 |

|---|---|

Molecular Formula |

C9H21BO2 |

Molecular Weight |

172.08 g/mol |

IUPAC Name |

propan-2-yl(dipropoxy)borane |

InChI |

InChI=1S/C9H21BO2/c1-5-7-11-10(9(3)4)12-8-6-2/h9H,5-8H2,1-4H3 |

InChI Key |

ZPAQPUPBPSCAJZ-UHFFFAOYSA-N |

Canonical SMILES |

B(C(C)C)(OCCC)OCCC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Dipropyl propan-2-ylboronate can be synthesized through several methods. One common approach involves the reaction of propan-2-ylboronic acid with propyl magnesium bromide under anhydrous conditions. The reaction typically requires a solvent such as tetrahydrofuran (THF) and is carried out at low temperatures to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of dipropyl propan-2-ylboronate often involves the use of continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, leading to consistent product quality. The use of catalysts, such as palladium complexes, can further enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

Dipropyl propan-2-ylboronate undergoes various types of chemical reactions, including:

Oxidation: This compound can be oxidized to form boronic acids or boronate esters.

Reduction: It

Comparison with Similar Compounds

Limitations of the Evidence

The provided sources lack data on boronate esters like Dipropyl propan-2-ylboronate. Instead, they emphasize sulfur-containing compounds with distinct chemical and biological profiles. For instance:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.